N-(1-cyclopropylethyl)-3-ethylaniline
Description
N-(1-Cyclopropylethyl)-3-ethylaniline is a substituted aniline derivative featuring a cyclopropane ring fused to an ethylamine backbone and a 3-ethyl substituent on the aromatic ring. Its structure includes a strained cyclopropane moiety, which confers unique reactivity due to angle strain (≈60° bond angles), enhancing its utility in organic synthesis and pharmaceutical intermediates . However, analogous syntheses, such as N-(1-cyclopropylethyl)-4-methoxyaniline, achieve 90% yield with 93% enantiomeric excess (ee) under optimized conditions .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-3-ethylaniline |
InChI |
InChI=1S/C13H19N/c1-3-11-5-4-6-13(9-11)14-10(2)12-7-8-12/h4-6,9-10,12,14H,3,7-8H2,1-2H3 |
InChI Key |
XXCPMXKCMHLRAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(C)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-3-ethylaniline typically involves the reaction of 3-ethylaniline with a cyclopropyl-containing reagent. One common method is the alkylation of 3-ethylaniline with 1-cyclopropylethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-3-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in compounds such as nitroanilines, bromoanilines, and sulfonated anilines.
Scientific Research Applications
N-(1-cyclopropylethyl)-3-ethylaniline has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-3-ethylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, potentially enhancing its reactivity and binding affinity to target sites.
Comparison with Similar Compounds
N-(1-Cyclopropylethyl)-4-methoxyaniline
This compound shares the cyclopropylethylamine backbone but differs in the substituent on the aromatic ring (4-methoxy vs. 3-ethyl). The methoxy group enhances electron density on the ring, increasing nucleophilicity and altering reaction pathways in cross-coupling or electrophilic substitution reactions. Synthetically, it achieves 90% yield and 93% ee, suggesting efficient stereocontrol during reductive amination .
N-Cyclopropylacetamide Derivatives
Compounds like N-((1-(2-Aminoacetyl)piperidin-3-yl)methyl)-N-cyclopropylacetamide () retain the cyclopropane group but diverge in backbone structure (piperidine vs. ethylaniline). These derivatives are tailored for peptidomimetic drug design, leveraging cyclopropane’s conformational rigidity to enhance binding affinity .
3-Ethylaniline Derivatives
Simple 3-ethylaniline lacks the cyclopropane moiety, resulting in lower steric hindrance and reduced ring strain. This simplifies synthesis but limits utility in high-strain-driven reactions, such as ring-opening polymerizations or strain-release alkylation .
Physicochemical and Reactivity Comparison
- Ring Strain: The cyclopropane ring in N-(1-cyclopropylethyl)-3-ethylaniline increases reactivity compared to non-cyclopropane analogues, enabling participation in strain-release reactions (e.g., [2+1] cycloadditions) .
- Electronic Effects : The 3-ethyl group provides moderate electron-donating effects, whereas 4-methoxy in the analogue enhances resonance stabilization, affecting regioselectivity in electrophilic substitutions .
- Solubility: Cyclopropane-containing compounds generally exhibit lower solubility in polar solvents compared to non-strained analogues, necessitating optimized solvent systems for reactions .
Biological Activity
N-(1-cyclopropylethyl)-3-ethylaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a cyclopropyl group linked to an ethyl chain, which is further attached to a 3-ethylaniline moiety. The following sections detail the biological activity, synthesis methods, and relevant research findings regarding this compound.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Alkylation Reactions : Using cyclopropyl halides and 3-ethylaniline.
- Reduction Reactions : Reducing corresponding nitro or carbonyl precursors.
- Condensation Reactions : Combining appropriate amines with cyclopropyl ketones.
Pharmacodynamics and Pharmacokinetics
The pharmacodynamics of this compound suggest potential applications in drug development, particularly due to its interaction with various biological receptors. Studies indicate that compounds with similar structures may exhibit significant activity against specific targets, such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.
- Receptor Modulation : It may act as a modulator for certain G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.
Case Studies
A review of literature reveals several studies that explore the biological effects of compounds structurally similar to this compound:
- Antitumor Activity : In a study examining derivatives of 3-ethylaniline, certain compounds demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could possess similar properties.
- Anti-inflammatory Effects : Research has shown that analogs can reduce inflammatory markers in animal models, indicating potential therapeutic applications in inflammatory diseases.
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison to structurally related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(cyclobutylethyl)-3-ethylaniline | Moderate anti-inflammatory effects | Smaller ring size may alter binding affinity |
| N-(1-methylcyclopropylethyl)-3-ethylaniline | Potent enzyme inhibitor | Methyl substitution affects pharmacokinetics |
| N-(1-isopropylethyl)-3-ethylaniline | Reduced receptor interaction | Increased steric hindrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
